molecular formula C13H15F3N2O5S B5512124 ETHYL 2-BENZENESULFONAMIDO-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE

ETHYL 2-BENZENESULFONAMIDO-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE

Cat. No.: B5512124
M. Wt: 368.33 g/mol
InChI Key: KBOOPBXNYAWVLM-UHFFFAOYSA-N
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Description

ETHYL 2-BENZENESULFONAMIDO-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound that features a trifluoromethyl group, a benzenesulfonamide moiety, and an acetamido group

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its reactivity under various conditions, or investigating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-BENZENESULFONAMIDO-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of ethyl 2-diazo-3,3,3-trifluoropropanoate with benzenesulfonamide under Rh(III)-catalyzed conditions . This reaction proceeds through a defluorinative [4 + 2] annulation, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-BENZENESULFONAMIDO-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

ETHYL 2-BENZENESULFONAMIDO-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-BENZENESULFONAMIDO-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

ethyl 2-acetamido-2-(benzenesulfonamido)-3,3,3-trifluoropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O5S/c1-3-23-11(20)12(13(14,15)16,17-9(2)19)18-24(21,22)10-7-5-4-6-8-10/h4-8,18H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOOPBXNYAWVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)C)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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